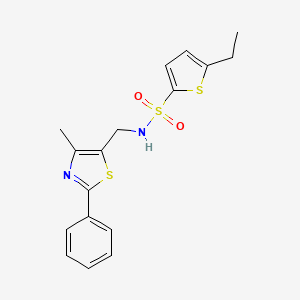

![molecular formula C22H25F3N4OS B2504703 N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477302-40-2](/img/structure/B2504703.png)

N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

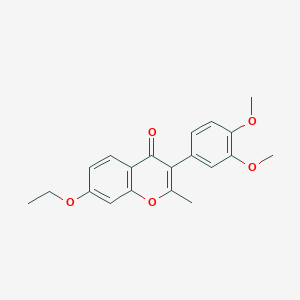

The compound N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a chemical entity that appears to be a derivative of adamantane, a bulky, rigid, and diamond-like structure. The molecule is characterized by the presence of a triazole ring, a common motif in pharmaceuticals, which is substituted with a trifluoromethylphenyl group and a methylsulfanyl group. Additionally, the adamantane core is modified with a carboxamide functionality, which could potentially enhance the compound's solubility and bioactivity.

Synthesis Analysis

The synthesis of related adamantylthio heterocycles and N-adamantylcarboxamide derivatives is described in the literature. The adamantyl cation, generated from 1-adamantan-1-ol in trifluoroacetic acid, is used to introduce the adamantylsulfanyl moiety. The Ritter reaction is employed to produce N-adamantylcarboxamide derivatives, which are structurally similar to the compound .

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been studied, revealing that the crystal structures of carboxamido and sulfanyl analogues can be significantly different. Quantum-chemical calculations suggest that the conformational rigidity of these molecules, particularly the carboxamido derivatives, is influenced by intramolecular hydrogen bonding. This rigidity could affect the biological activity of the compounds .

Chemical Reactions Analysis

Adamantane derivatives are known to undergo various chemical reactions, including the formation of sulfanyl and carboxamido groups through the attack of the adamantyl cation on suitable substrates. The reactivity of these groups can be further modified by the presence of substituents on the heterocyclic or phenolic rings, which can influence the electronic properties and steric hindrance of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely depending on the specific substituents and functional groups present. For example, the presence of a carboxamide group can enhance solubility in polar solvents, while the adamantane core contributes to the thermal stability of the compound. The solubility and thermal properties of related polyamides, which share some structural features with the compound , have been characterized, showing good solubility in a variety of solvents and high glass transition temperatures .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of compounds related to adamantane, a core structure often used in medicinal chemistry due to its unique chemical and physical properties. Studies have demonstrated methods for synthesizing adamantane derivatives, including those with triazole functionalities, which are relevant to the chemical compound . For instance, synthesis techniques have involved reactions with formaldehyde and various amines to yield N-Mannich bases, showcasing the chemical versatility of adamantane and its derivatives. These compounds have been tested for antimicrobial and anti-inflammatory activities, highlighting their potential biomedical applications (Al-Abdullah et al., 2014).

Applications in Material Science

Adamantane derivatives have found applications in material science, particularly in the synthesis of new polyamides and polyamide-imides containing adamantyl groups. These polymers have been reported to exhibit high solubility in polar solvents, excellent thermal stability, and desirable mechanical properties, making them suitable for various industrial applications. The inclusion of adamantane units in the polymer backbone contributes to the high glass transition temperatures and thermal stability, underscoring the utility of adamantane derivatives in developing advanced materials (Liaw et al., 1999; Liaw & Liaw, 2001).

Propiedades

IUPAC Name |

N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4OS/c1-31-20-28-27-18(29(20)17-4-2-16(3-5-17)22(23,24)25)12-26-19(30)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMKMNZVUUAUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)

![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)

![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)